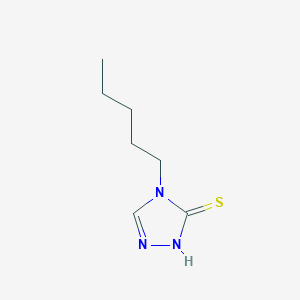

4-戊基-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Pentyl-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole family, which is known for its broad spectrum of biological activity, including antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, actoprotective, anti-cancer, and other activities. These derivatives are also recognized for their low toxicity, making them promising candidates for further research into their chemical structure and biological activity .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves multi-step reactions. For example, a novel crystalline compound was synthesized with excellent yield through a series of reactions, starting from a versatile, readily accessible triazole thiol/thione . Another study reported the synthesis of the basic nucleus by cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with benzaldehyde to produce a Schiff base . These methods highlight the versatility and regioselectivity in synthesizing triazole derivatives.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using various spectroscopic methods such as FT-IR, NMR, and mass spectrometry. X-ray diffraction is also used to determine the crystal structure, which can reveal the presence of hydrogen bonds and other short contacts within the crystal packing . The molecular structure is crucial for understanding the compound's reactivity and potential tautomerism, such as the thiol↔thione tautomerism observed in some triazole derivatives .

Chemical Reactions Analysis

The chemical reactivity of triazole derivatives can be influenced by their molecular structure. For instance, the presence of a thiol group can lead to tautomerism, where a proton intramigration from a nitrogen atom to a nearby carbon atom adjacent to a sulfur atom occurs, resulting in a thione tautomer . Schiff bases are another type of chemical reaction involving triazole derivatives, where the compound reacts with an aldehyde to form a new compound with potential biological activities .

Physical and Chemical Properties Analysis

Triazole derivatives exhibit a range of physical and chemical properties. They are typically crystalline substances, odorless, insoluble in water, and soluble in organic solvents . The melting temperatures and solubility of these compounds can be determined using standard pharmacopoeial methods. The physical properties, such as melting points, are often used to confirm the purity and identity of the synthesized compounds .

科学研究应用

药物化学

4-戊基-4H-1,2,4-三唑-3-硫醇: 是一种在药物化学领域引起关注的化合物,因为它在结构上与已知具有广泛治疗特性的1,2,4-三唑衍生物相似。 这种化合物有可能用于合成具有抗菌、抗真菌、抗炎和抗氧化活性的新药 。它作为药效基团的能力,能够与生物受体发生氢键和偶极相互作用,使其成为药物发现的宝贵支架。

农业化学

在农业化学领域,4-戊基-4H-1,2,4-三唑-3-硫醇可以作为开发新型农用化学品的前体。 鉴于相关三唑化合物具有抗真菌和抗菌特性,该化合物可能有助于创建新的杀虫剂或除草剂,以帮助保护作物免受微生物病原体和害虫的侵害 .

材料科学

4-戊基-4H-1,2,4-三唑-3-硫醇在材料科学中的潜在应用包括形成新型聚合物和发光材料。 它的巯基取代的三唑配体结构允许互变异构现象,并有可能形成S-取代的衍生物,这可能导致具有独特光学或电子特性的新材料的开发 .

有机催化剂

在有机合成中,4-戊基-4H-1,2,4-三唑-3-硫醇可以作为催化剂或催化体系中的配体进行探索。 它的三唑核心可能促进各种有机转化,有可能提高化学反应的效率和选择性 .

抗菌应用

4-戊基-4H-1,2,4-三唑-3-硫醇的结构特征表明它可用于开发抗菌剂。 对类似三唑衍生物的研究表明其对多种细菌菌株有效,表明该化合物可能有助于合成新的抗生素或消毒剂 .

抗真菌应用

类似于它的抗菌潜力,4-戊基-4H-1,2,4-三唑-3-硫醇也可能用于创建抗真菌剂。 三唑环是许多商业抗真菌药物的常见特征,该化合物与真菌酶或细胞膜相互作用的能力可以被利用来治疗真菌感染 .

属性

IUPAC Name |

4-pentyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3S/c1-2-3-4-5-10-6-8-9-7(10)11/h6H,2-5H2,1H3,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMMLVKXMPSIQGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=NNC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397549 |

Source

|

| Record name | 4-pentyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27106-02-1 |

Source

|

| Record name | 4-pentyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274306.png)

![1-{4-[3-(3-Bromophenyl)acryloyl]phenyl}-3,3-dimethyl-2-azetanone](/img/structure/B1274310.png)

![1-(2-Aminobenzo[d]thiazol-6-yl)ethanone](/img/structure/B1274329.png)

![3-(4-Bromophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B1274338.png)